molecular formula C34H68O2 B143485 Lanolin CAS No. 2598-99-4

Lanolin

Cat. No. B143485
CAS RN: 2598-99-4
M. Wt: 508.9 g/mol
InChI Key: BILPUZXRUDPOOF-UHFFFAOYSA-N
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Description

Lanolin Description

Lanolin is a complex natural substance widely used in pharmaceutical and cosmetic industries. It is primarily composed of esters formed from higher alcohols and higher fatty acids. The unique properties of lanolin and its derivatives make it an essential ingredient in various formulations, and it has been the subject of numerous studies to understand its chemistry and applications better. Lanolin's derivatives are known for their broad utility, particularly in daily chemical products and specialized skin preparations .

Synthesis Analysis

The synthesis of lanolin derivatives and their complexes with other elements has been a significant area of research. For instance, lanthanide coordination polymers with hydroxyquinoline-carboxylate ligands have been synthesized, displaying photoluminescence properties . Similarly, complexes of lanthanide thiocyanates with terpyridine and phenanthroline have been created, which have been characterized crystallographically to understand their molecular structures .

Molecular Structure Analysis

The molecular structure of lanolin and its derivatives is complex, with the presence of various esters, acids, and alcohols. Studies have provided insights into the structure of lanolin derivatives through X-ray crystallography, revealing the coordination and geometry of these compounds at the molecular level .

Chemical Reactions Analysis

Lanolin and its derivatives participate in a range of chemical reactions. For example, bis(oxazolinato)lanthanide catalysts derived from lanolin have been used for enantioselective intramolecular hydroamination/cyclization of aminoalkenes and aminodienes, showcasing the reactivity of lanolin-based compounds . The photoluminescence properties of lanthanide-organic coordination polymers also indicate the chemical interactions between lanolin derivatives and lanthanide ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of lanolin are crucial for its applications. Lanolin is known for its moisturizing effect, which is why it is commonly found in skin care products. Its derivatives exhibit properties that make them suitable for use in a variety of fields, including pharmaceuticals. The study of lanolin's hypersensitivity in some individuals has also shed light on its cutaneous properties and the potential for allergic reactions .

Case Studies

Case studies have been conducted to investigate the hypersensitivity reactions to lanolin in individuals. One such study detailed the extensive separation of lanolin's alcoholic components and identified a previously unknown component responsible for skin hypersensitivity. This research highlights the importance of understanding the detailed chemical composition of lanolin to prevent adverse reactions .

Scientific Research Applications

Chemical Description and Applications

Lanolin, a mixture of esters from higher alcohols and fatty acids, is predominantly used in pharmaceuticals and cosmetics. The study by Schlossman and Mccarthy (1978) provides a comprehensive understanding of lanolin's chemical composition, including its esters, acids, and alcohols. It also discusses the chemical and physical modifications of lanolin, along with its applications in pharmaceutical and cosmetic formulations, highlighting new developments in lanolin chemistry (Schlossman & Mccarthy, 1978).

Extraction Techniques

López‐Mesas et al. (2005) explored a method for extracting wool wax from wool scour waste using supercritical fluids with cosolvents. This method, aimed at minimizing losses through volatilization or degradation, offers an alternative to traditional extraction techniques like Soxhlet extraction (López‐Mesas et al., 2005).

Use in Plant Growth Studies

Redemann, Wittwer, and Sell (1950) discussed lanolin's use as a diluent in plant growth studies. They noted its widespread use due to its physical characteristics and apparent inertness towards plant tissues and growth substances. However, they also identified the presence of oxidizing agents in lanolin, which could interfere with the growth regulating substances in plants (Redemann et al., 1950).

Corrosion Inhibition

Ghobadi et al. (2021) investigated lanolin's role in corrosion inhibition of steel. By adding corrosion inhibitors to lanolin, they enhanced the protection efficiency of lanolin coatings against aggressive media, using computational analysis methods for predicting the corrosion behavior of these coatings (Ghobadi et al., 2021).

Biomedical Applications

Hanzlíková et al. (2015) studied irradiated lanolin for biomedical applications, focusing on its sterilization for medical purposes using accelerated electron beams. This research highlighted the significant fluctuation in lanolin's chemical structure upon irradiation, demonstrating its potential use in pharmacotherapy and medical treatments (Hanzlíková et al., 2015).

Lanolin Derivatives

Yang Jing (2001) reviewed the functions and applications of lanolin derivatives. The paper presented ideas for lanolin recovery and research on the application of lanolin derivatives, particularly in daily chemicals and pharmaceuticals, highlighting their importance in special function skin preparations (Yang Jing, 2001).

Future Directions

Lanolin is often applied to the skin of the nipple area to treat conditions caused by breast-feeding . This product is not expected to harm a nursing baby. Use only as directed . Lanolin is also being studied for its potential in transdermal drug delivery .

properties

IUPAC Name

octadecyl hexadecanoate
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InChI

InChI=1S/C34H68O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h3-33H2,1-2H3
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InChI Key

BILPUZXRUDPOOF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCC
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Molecular Formula

C34H68O2
Record name STEARYL PALMITATE
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DSSTOX Substance ID

DTXSID0026048
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Molecular Weight

508.9 g/mol
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Physical Description

Stearyl palmitate appears as white crystals or flakes. (NTP, 1992), Liquid; Other Solid, Yellowish-white to yellowish-brown semisolid; [HSDB] Yellow paste; [Aldrich MSDS]
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Flash Point

460 °F (238 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), insoluble, Sparingly soluble in cold, more in hot alcohol; freely soluble in chloroform, ether, Practically insoluble in water
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Density

Specific gravity: 0.935 at 25 °C
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Mechanism of Action

Lanolin is an emollient. Emollients soften the skin by forming an occlusive oil film on the stratum corneum layer of the epithelium, thus decreasing the transepidermal water loss.
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Impurities

Lanolin and related materials may contain additives and contaminants which may vary widely. These include detergents and the antioxidants BHT and alpha-tocopherol. Chlorophyll, pesticides from the fleece, and trace metals such as copper, nickel, and chromium might also be present.
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Product Name

Stearyl palmitate

Color/Form

Translucent, pale yellow, soft tenacious solid

CAS RN

2598-99-4, 100231-75-2, 8006-54-0
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Melting Point

131.9 to 133.3 °F (NTP, 1992), 38-44, 38-42 °C, Almost odorless, pale yellow, soft, unctuous solid. MP: 36 °C; specific gravity: 0.935 at 25 °C. Iodine no. 27. Hydroxyl no. 2. Soluble in mineral oils, in some vegetable oils. Readily decomposed in oil-in-water emulsions. /Acetylated lanolin/
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Synthesis routes and methods

Procedure details

128 grams (0.5 mole) of purified palmitic acid (melting point 63° C.) and 203 grams (0.75 mole) of 1-octadecanol were added to 11 grams of toluenesulfonic acid in 130 ml of m-xylene and charged into a Dean-Stark equipped 1-liter round bottom flask. After 6 hours of reflux under nitrogen at a pot temperature of 190° C., 13 ml of water was collected. The solvent and any excess alcohol were stripped under 29 inches of mercury vacuum at 130° C. to give 329 grams of a solid having a melting point of 55° C. The acid number of the product was 0. Infrared spectroscopic analysis showed formation of the ester function.
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
11 g
Type
catalyst
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39,300
Citations
R Wolf - Dermatology, 1996 - karger.com
… of lanolin are discussed as ‘lanolin para doxes', in analogy with the 'paraben paradoxes’. Lanolin … a high proportion of patients, whereas the same lanolin is ‘safe’ in cosmetics so widely …
Number of citations: 58 karger.com
AM Kligman - Contact dermatitis, 1998 - Wiley Online Library
… The market place abounds with products that are labeled ‘‘lanolin free’’. In fact, lanolin is at most a weak contact allergen. The supposed hazards of sensitization to lanolin products are …
Number of citations: 76 onlinelibrary.wiley.com
J Knijp, DP Bruynzeel, T Rustemeyer - Contact dermatitis, 2019 - Wiley Online Library
… lanolin products (eg, acetylated lanolin, hydrogenated lanolin… The frequencies of reactions to different lanolin derivatives … to determine which combination of lanolin derivatives is most …
Number of citations: 31 onlinelibrary.wiley.com
RYN Miest, JA Yiannias, YHH Chang, N Singh - Dermatitis, 2013 - liebertpub.com
… lanolin allergy. To address the fourth lanolin paradox, we aimed to better define lanolin … optimal derivatives for patch testing by performing patch testing with 12 lanolin derivatives. …
Number of citations: 37 www.liebertpub.com
SH Wakelin, H Smith, IR White… - British Journal of …, 2001 - academic.oup.com
… Conclusions This study illustrates that lanolin sensitization has remained at a … Lanolin is a highly complex and variable mixture of long chain esters, lanolin alcohols and lanolin acids, …
Number of citations: 79 academic.oup.com
M Abou-Dakn, JW Fluhr, M Gensch… - Skin pharmacology and …, 2010 - karger.com
… (HPA) lanolin, the specific type of lanolin we used in this study. HPA lanolin is purified by a … and because having to remove an impure lanolin product or other topical ointment can …
Number of citations: 142 karger.com
ML Schlossman, JP Mccarthy - Journal of the American Oil …, 1978 - Wiley Online Library
… lanolin; the composition of its esters, acids, and alcohols; the chemical and physical modifications of lanolin; the refining of lanolin… Some new developments in lanolin chemistry will also …
Number of citations: 46 aocs.onlinelibrary.wiley.com
B Lee, E Warshaw - DERM, 2008 - liebertpub.com
… In 1986, Barnett described the chemical structure of lanolin as a wax made of a “highly … molecular weight lanolin alcohols and high molecular weight lanolin acids.” Lanolin alcohols can …
Number of citations: 71 www.liebertpub.com
KT Jackson, CL Dennis - Maternal & child nutrition, 2017 - Wiley Online Library
… Health care providers often recommend the application of lanolin to … of lanolin on nipple pain and breastfeeding outcomes. The purpose of this study was to evaluate the effect of lanolin …
Number of citations: 84 onlinelibrary.wiley.com
AM Kligman - Contact Dermatitis, 1983 - Wiley Online Library
… Every novice knows that lanolin is a sensitizer! The nadir of lanolin's fall from grace has been reached in advertisements of topical drugs which emphasize the absence of lanolin in the …
Number of citations: 66 onlinelibrary.wiley.com

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